molecular formula C12H10N2O8 B14364958 2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid CAS No. 94223-91-3

2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid

Katalognummer: B14364958
CAS-Nummer: 94223-91-3
Molekulargewicht: 310.22 g/mol
InChI-Schlüssel: UXFYHLKUVOHHIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid is a synthetic organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Methoxyimino Group: This can be achieved by reacting a suitable precursor with methoxyamine under acidic or basic conditions.

    Introduction of the Nitrobenzoyl Group: This step involves the esterification of the intermediate with 4-nitrobenzoyl chloride in the presence of a base such as pyridine.

    Formation of the Oxobutanoic Acid Moiety: This can be accomplished through a series of reactions including oxidation and ester hydrolysis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or hydroxylamines.

    Substitution: Products may include esters or amides.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the development of biochemical probes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the synthesis of advanced materials.

Wirkmechanismus

The mechanism of action of 2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Methoxyimino)-3-oxobutanoic acid: Lacks the nitrobenzoyl group.

    4-[(4-Nitrobenzoyl)oxy]-3-oxobutanoic acid: Lacks the methoxyimino group.

    2-(Methoxyimino)-4-[(4-aminobenzoyl)oxy]-3-oxobutanoic acid: Contains an amino group instead of a nitro group.

Uniqueness

2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid is unique due to the presence of both the methoxyimino and nitrobenzoyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

94223-91-3

Molekularformel

C12H10N2O8

Molekulargewicht

310.22 g/mol

IUPAC-Name

2-methoxyimino-4-(4-nitrobenzoyl)oxy-3-oxobutanoic acid

InChI

InChI=1S/C12H10N2O8/c1-21-13-10(11(16)17)9(15)6-22-12(18)7-2-4-8(5-3-7)14(19)20/h2-5H,6H2,1H3,(H,16,17)

InChI-Schlüssel

UXFYHLKUVOHHIO-UHFFFAOYSA-N

Kanonische SMILES

CON=C(C(=O)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.